molecular formula C8H11N3O B2800186 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one CAS No. 85198-92-1

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

Cat. No. B2800186
CAS RN: 85198-92-1
M. Wt: 165.196
InChI Key: TUVQEGJDHDOGCJ-UHFFFAOYSA-N
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Description

“4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” is a compound that contains an imidazole ring and a pyrrolidin-2-one ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin-2-one is a five-membered lactam ring .


Synthesis Analysis

The synthesis of compounds similar to “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” has been reported in the literature . For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been described . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of “4-(1-Methylimidazol-4-yl)pyrrolidin-2-one” consists of an imidazole ring and a pyrrolidin-2-one ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrrolidin-2-one ring is a five-membered lactam ring .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one have been extensively studied for their potential in treating cognitive disorders and cancer. For instance, PF-04447943, a PDE9A inhibitor, demonstrates procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, highlighting its potential in treating cognitive disorders related to impaired cGMP signaling or cognition (Verhoest et al., 2012). Moreover, benzimidazole-based Zn(II) complexes have shown significant cytotoxic properties against various carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).

Catalysis

In the realm of catalysis, iron(II) complexes bridged by imidazole-pyridine with NH...N hydrogen bonds have demonstrated a steep one-step spin crossover between high-spin and low-spin states, which could be valuable in developing responsive materials or sensors (Nishi et al., 2010).

Materials Science

The structural properties of novel triarylmethyl carbocation radical salts and their isomeric effects have been explored, revealing significant variations in magnetic susceptibility and NIR absorption bands, which could be leveraged in designing materials with specific optical or magnetic properties (Yong et al., 2015).

Synthesis and Characterization

Efforts in synthesis and characterization have led to the development of various derivatives, such as stable betainic pyrimidinaminides and substituted imidazo[4,5-b]pyridines, which not only expand the chemical space of these compounds but also potentially offer new biological activities or functional materials (Schmidt, 2002); (Xing et al., 2013).

Antimicrobial and Antiviral Research

Research into antimicrobial and antiviral properties has also been conducted. For example, certain derivatives have been investigated for their antibacterial and antioxidant activities, and their antitubercular activity against Mycobacterium tuberculosis H37RV, showcasing their potential in addressing infectious diseases (Bhoi et al., 2016).

properties

IUPAC Name

4-(1-methylimidazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVQEGJDHDOGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

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